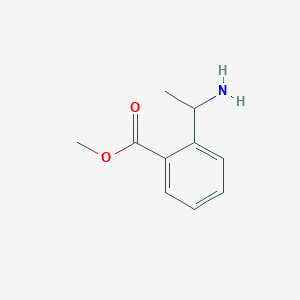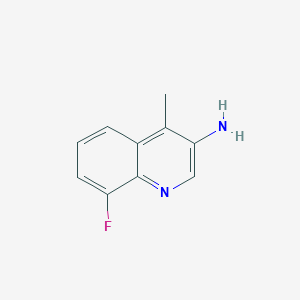
8-Fluoro-4-methylquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-4-methylquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C({10})H({9})FN(_{2}). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position and a methyl group at the 4th position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-methylquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: Starting from 2-fluoroaniline and acetylacetone, a cyclization reaction is carried out in the presence of a suitable catalyst to form the quinoline ring.
Nitration and Reduction: The intermediate product undergoes nitration followed by reduction to introduce the amine group at the 3rd position.
Methylation: Finally, a methylation step is performed to introduce the methyl group at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include potassium carbonate, iodine, and copper(II) acetylacetonate .
化学反应分析
Types of Reactions
8-Fluoro-4-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially leading to the formation of dihydroquinolines.
Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
科学研究应用
8-Fluoro-4-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a key intermediate in the synthesis of drugs with antimalarial, antibacterial, and anticancer properties.
Industry: It finds applications in the development of agrochemicals and dyes
作用机制
The mechanism by which 8-Fluoro-4-methylquinolin-3-amine exerts its effects is largely dependent on its interaction with biological targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This interaction can disrupt critical biological pathways, making it effective in treating various diseases .
相似化合物的比较
Similar Compounds
8-Fluoroquinoline: Lacks the methyl group at the 4th position, resulting in different chemical properties.
4-Methylquinoline: Does not have the fluorine atom, affecting its biological activity.
3-Aminoquinoline: Lacks both the fluorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
8-Fluoro-4-methylquinolin-3-amine is unique due to the combined presence of the fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
8-fluoro-4-methylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQPASUCSXVAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785535-58-1 |
Source


|
| Record name | 8-fluoro-4-methylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
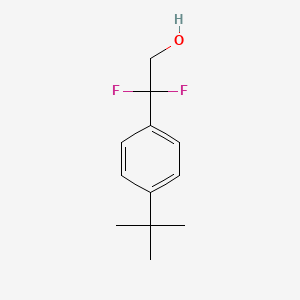
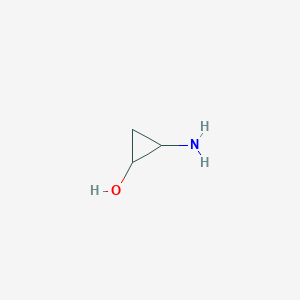
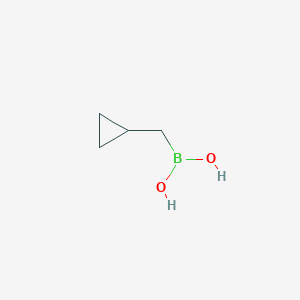
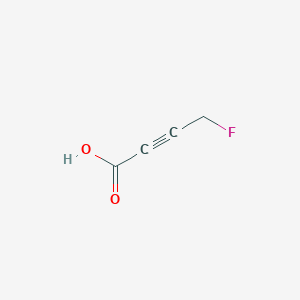
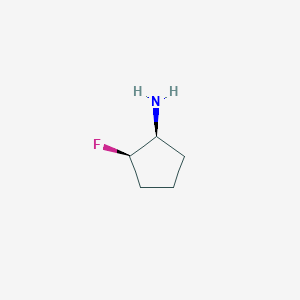
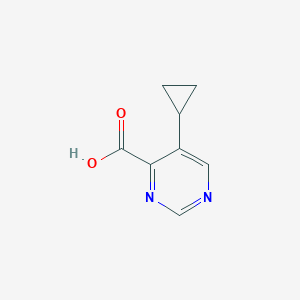
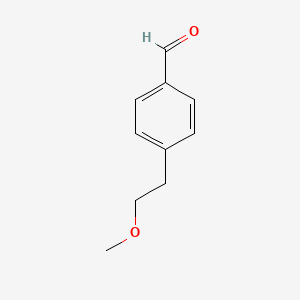
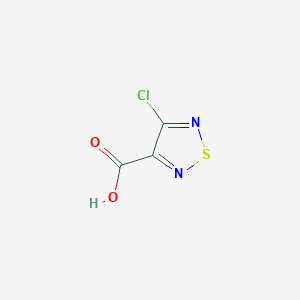
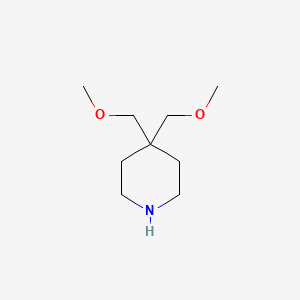
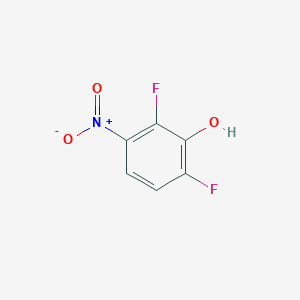
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8011146.png)
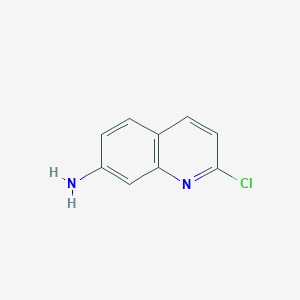
![6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011162.png)
